molecular formula C8H10BrNO B1275898 5-Bromo-2-ethoxy-3-methylpyridine CAS No. 610279-03-3

5-Bromo-2-ethoxy-3-methylpyridine

Cat. No. B1275898
M. Wt: 216.07 g/mol
InChI Key: KJXFWKLSNMFKSK-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential biological activities. The presence of bromine, ethoxy, and methyl groups on the pyridine ring can significantly influence the reactivity and properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-bromo-2-ethoxy-3-methylpyridine, has been reported using various methods. For instance, efficient syntheses of 5-brominated bipyridines have been developed through Stille coupling reactions and reductive symmetric coupling procedures, yielding products with high regioselectivity and good yields . Another approach involves the synthesis of brominated pyridine carboxylic acids, which are key intermediates in the production of receptor antagonists, through a series of regioselective reactions, including bromination and methoxylation steps . These methods highlight the versatility of brominated pyridines as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex, with the potential for various substituents to influence the overall configuration and stability of the molecule. For example, Schiff bases derived from brominated pyridines have been characterized by X-ray diffraction, revealing trans configurations around the C=N double bonds and stabilization through hydrogen bonds and weak π-π interactions . These structural features are crucial for understanding the reactivity and potential applications of brominated pyridines in coordination chemistry and materials science.

Chemical Reactions Analysis

Brominated pyridines, including those with ethoxy substituents, undergo a range of chemical reactions. For example, the reactivity of bromine atoms in these compounds has been explored, with transformations such as the preparation of acetylamino derivatives from dibromopyridines . Additionally, the behavior of bromo-derivatives when heated with hydrochloric acid has been investigated, showing that bromine atoms can be replaced or retained depending on the position and reaction conditions . These studies demonstrate the rich chemistry of brominated pyridines and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structures of Schiff bases derived from brominated pyridines provide insights into their solid-state properties, such as unit cell dimensions and space groups . Furthermore, the thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated pyridines have been characterized, revealing information about their stability and potential applications in luminescent materials . These properties are essential for the practical use of brominated pyridines in various scientific and industrial contexts.

Scientific Research Applications

Bromination of Ethoxy Derivatives

Research has shown that bromination of ethoxy derivatives like 2,4-diethoxypyridine results in the formation of the 5-bromo derivative. This process is significant in understanding the tautomeric structures of these substances and their ultraviolet absorption spectra. The formation of 5-bromo derivatives from diethoxypyridine indicates the potential of 5-Bromo-2-ethoxy-3-methylpyridine in various chemical synthesis processes (Kolder & Hertog, 2010).

Synthesis of Amino-Ethoxypyridine

The synthesis of 2-amino-5-ethoxypyridine, starting from compounds like 3-ethoxypyridine, involves various steps including bromination. This demonstrates the role of bromo-derivatives in synthesizing amino-ethoxypyridine, where 5-bromo-2-ethoxypyridine can be an intermediate product (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Aminations Involving Pyridyne Intermediates

The amination of bromo-derivatives, leading to the formation of amino-pyridine derivatives, involves intermediates like 5-bromo-2,3-pyridyne. This suggests the importance of 5-bromo derivatives in the formation of complex pyridine-based structures (Pieterse & Hertog, 2010).

Novel Pyridine Derivatives Synthesis

5-Bromo-2-methylpyridin-3-amine has been used to synthesize novel pyridine derivatives via Suzuki cross-coupling reactions, indicating the versatility of bromo-derivatives in creating new chemical compounds with potential biological activities (Ahmad et al., 2017).

Reactivity with Hydrochloric Acid

Studies on the reactivity of bromo-derivatives of ethoxypyridine with hydrochloric acid have shown that compounds like 5-bromo-3-ethoxypyridine undergo substitution reactions, highlighting their reactivity and potential for further chemical transformations (Hertog & Bruyn, 2010).

Safety And Hazards

Based on the safety data sheets, it’s advisable to avoid contact with skin and eyes, and not to breathe dust. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

5-bromo-2-ethoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXFWKLSNMFKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406215
Record name 5-bromo-2-ethoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxy-3-methylpyridine

CAS RN

610279-03-3
Record name 5-bromo-2-ethoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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